molecular formula C12H10BrN B12122956 3'-Bromo-biphenyl-4-ylamine

3'-Bromo-biphenyl-4-ylamine

Cat. No.: B12122956
M. Wt: 248.12 g/mol
InChI Key: CISCEQDFKRTNBB-UHFFFAOYSA-N
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Description

It is a light yellow solid with a molecular weight of 248.12 g/mol . This compound is used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Bromo-biphenyl-4-ylamine can be synthesized through various methods. One common approach involves the bromination of biphenyl followed by amination. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and aniline as the amine source .

Industrial Production Methods

In industrial settings, the production of 3’-Bromo-biphenyl-4-ylamine often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-biphenyl-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

3’-Bromo-biphenyl-4-ylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-biphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-phenylaniline
  • 3-Bromo-4-phenylaniline
  • 3-Bromo-[1,1’-biphenyl]-4-amine

Uniqueness

3’-Bromo-biphenyl-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 3’ position and amine group at the 4 position make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

4-(3-bromophenyl)aniline

InChI

InChI=1S/C12H10BrN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2

InChI Key

CISCEQDFKRTNBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)N

Origin of Product

United States

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